(S)-4-(tert-butyl)-2-((S)-2'-(diphenylphosphanyl)-[1,1'-binaphthalen]-2-yl)-4,5-dihydrooxazole
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Overview
Description
(4S)-4-(tert-Butyl)-2-(®-2’-(diphenylphosphanyl)-[1,1’-binaphthalen]-2-yl)-4,5-dihydrooxazole is a chiral ligand used in asymmetric synthesis. This compound is notable for its ability to induce high enantioselectivity in various catalytic reactions, making it valuable in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-(tert-Butyl)-2-(®-2’-(diphenylphosphanyl)-[1,1’-binaphthalen]-2-yl)-4,5-dihydrooxazole typically involves the following steps:
Formation of the Oxazoline Ring: This step involves the cyclization of an amino alcohol with a carboxylic acid derivative under acidic conditions to form the oxazoline ring.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation using tert-butyl halides in the presence of a strong base.
Attachment of the Diphenylphosphanyl Group: The diphenylphosphanyl group is introduced through a phosphine coupling reaction, often using a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphanyl group, forming phosphine oxides.
Reduction: Reduction reactions can target the oxazoline ring, converting it to an amino alcohol.
Substitution: The tert-butyl and diphenylphosphanyl groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenated reagents and strong bases like sodium hydride are often employed.
Major Products
Phosphine Oxides: Formed from oxidation reactions.
Amino Alcohols: Resulting from reduction of the oxazoline ring.
Functionalized Derivatives: Produced through substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, (4S)-4-(tert-Butyl)-2-(®-2’-(diphenylphosphanyl)-[1,1’-binaphthalen]-2-yl)-4,5-dihydrooxazole is used as a chiral ligand in asymmetric catalysis. It is particularly effective in hydrogenation, hydroformylation, and cross-coupling reactions, where it helps achieve high enantioselectivity.
Biology
The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products. Its ability to induce chirality is crucial in the development of drugs with specific stereochemistry.
Medicine
In medicine, the compound’s derivatives are explored for their potential therapeutic properties. They are investigated for their roles in drug development, particularly in creating enantiomerically pure compounds.
Industry
Industrially, the compound is used in the production of fine chemicals and agrochemicals. Its role in asymmetric synthesis makes it valuable for producing high-purity products.
Mechanism of Action
The compound exerts its effects through its chiral ligand properties. It coordinates with metal catalysts, forming a chiral environment that influences the stereochemistry of the reaction products. The molecular targets include transition metal complexes, and the pathways involve coordination chemistry and catalytic cycles.
Comparison with Similar Compounds
Similar Compounds
®-BINAP: Another chiral ligand used in asymmetric synthesis.
(S)-BINAP: The enantiomer of ®-BINAP, also used in similar applications.
®-Ph-BPE: A chiral diphosphine ligand with similar applications in catalysis.
Uniqueness
(4S)-4-(tert-Butyl)-2-(®-2’-(diphenylphosphanyl)-[1,1’-binaphthalen]-2-yl)-4,5-dihydrooxazole is unique due to its specific combination of functional groups, which provide a distinct steric and electronic environment. This uniqueness allows for higher enantioselectivity and broader applicability in various catalytic reactions compared to other chiral ligands.
Properties
Molecular Formula |
C39H34NOP |
---|---|
Molecular Weight |
563.7 g/mol |
IUPAC Name |
[1-[2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]naphthalen-1-yl]naphthalen-2-yl]-diphenylphosphane |
InChI |
InChI=1S/C39H34NOP/c1-39(2,3)35-26-41-38(40-35)33-24-22-27-14-10-12-20-31(27)36(33)37-32-21-13-11-15-28(32)23-25-34(37)42(29-16-6-4-7-17-29)30-18-8-5-9-19-30/h4-25,35H,26H2,1-3H3/t35-/m1/s1 |
InChI Key |
VKFBIHDRGMDGJS-PGUFJCEWSA-N |
Isomeric SMILES |
CC(C)(C)[C@H]1COC(=N1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC=CC=C6)C7=CC=CC=C7 |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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